molecular formula C11H11Cl2NO2 B033286 Vinclozolin M2 CAS No. 83792-61-4

Vinclozolin M2

Cat. No.: B033286
CAS No.: 83792-61-4
M. Wt: 260.11 g/mol
InChI Key: FBYYIBNYONAZCU-UHFFFAOYSA-N
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Mechanism of Action

Vinclozolin M2, also known as 3’,5’-Dichloro-2-hydroxy-2-methylbut-3-enanilide or N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide, is an active metabolite of the fungicide vinclozolin . This compound has been the subject of numerous studies due to its endocrine-disrupting properties .

Target of Action

This compound primarily targets the androgen receptor (AR) and the mineralocorticoid receptor . These receptors play crucial roles in the regulation of various physiological processes, including the development and function of male reproductive organs, and the regulation of electrolyte balance, respectively .

Mode of Action

This compound acts as an antagonist of both the androgen receptor and the mineralocorticoid receptor .

Biochemical Pathways

The action of this compound leads to the dysregulation of gap junctional intercellular communication (GJIC) and activation of mitogen-activated protein kinases (MAPKs) in liver epithelial cells . This can lead to alterations in gene expression, tissue development, function, and homeostasis .

Pharmacokinetics

This compound is well absorbed, extensively metabolized, and widely distributed in the body . It is formed from vinclozolin by successive esterase activity and decarboxylation in organisms and human liver microsomes . The compound preferentially accumulates in fat . Its half-life (t1/2) elimination is approximately 3.6 hours .

Result of Action

The antiandrogenic properties of this compound can lead to significant developmental, reproductive, and systemic effects in exposed organisms . For example, it can cause abnormal male sexual development and alter sex-differentiated social play and sexual behaviors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its antiandrogenic effects can be exacerbated by exposure to other endocrine-disrupting chemicals . Furthermore, its stability and action can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .

Biochemical Analysis

Biochemical Properties

Vinclozolin M2 is known to interact with various biomolecules, particularly the mineralocorticoid receptor and the androgen receptor . It acts as an antagonist of these receptors, inhibiting their activity . This interaction is significant as it can influence various biochemical reactions within the cell.

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to induce rapid changes in intercellular and intracellular signaling in liver progenitor cells . In prostate-derived cells, this compound significantly reduced DHT-induced PSA secretion and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on the mineralocorticoid and androgen receptors . By binding to these receptors, it inhibits their activity, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving rat liver epithelial cells, this compound was found to induce rapid changes in intercellular and intracellular signaling .

Metabolic Pathways

This compound is involved in metabolic pathways as a result of its formation from vinclozolin through successive esterase activity and decarboxylation

Subcellular Localization

In prostate-derived cells, this compound has been observed to be mostly localized at the nuclear level . This subcellular localization is significant as it allows this compound to exert its antagonistic effects on the mineralocorticoid and androgen receptors .

Biological Activity

Vinclozolin M2 is a significant metabolite of the fungicide vinclozolin, known for its anti-androgenic properties. This article delves into the biological activity of this compound, exploring its mechanisms, effects on reproductive health, and implications in endocrine disruption.

Chemical Structure and Properties

This compound, chemically identified as 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide, has a molecular formula of C13H12Cl2N2OC_{13}H_{12}Cl_2N_2O and a molecular weight of approximately 307.15 g/mol. It is characterized by its ability to inhibit androgen receptor (AR) activity, which is crucial for male reproductive health.

This compound exerts its biological effects primarily through competitive inhibition of androgen binding to AR. Research indicates that it can inhibit androgen-induced transactivation mediated by the mouse mammary tumor virus promoter in a dose-dependent manner. Specifically, M2 is reported to be 50-fold more potent than its precursor M1 in inhibiting AR activity and demonstrates agonist properties under certain conditions.

Key Findings on Mechanism:

  • Inhibition of Androgen Receptor Binding : this compound inhibits the binding of dihydrotestosterone (DHT) to AR at concentrations ranging from 0.2 to 10 µM, significantly reducing androgen-induced transcriptional activity .
  • Agonist Activity : In the absence of DHT, concentrations of 10 µM this compound can promote AR binding to DNA and activate transcription, indicating dual functionality as both antagonist and agonist depending on the context .

Reproductive Health Impact

Studies have shown that exposure to vinclozolin and its metabolites can lead to various reproductive health issues in animal models. Notably, research involving gestating female rats demonstrated that exposure to vinclozolin resulted in transgenerational effects on male offspring, including increased spermatogenic cell apoptosis and decreased sperm motility across multiple generations (F1, F2, F3) .

Study Exposure (mg/kg/day) Effects Observed Generational Impact
Gray et al., 1994100Increased spermatogenic apoptosisF1, F2, F3
Ostby et al., 199910-100Decreased reproductive organ weightF1 only
Recent Study (2023)100Decreased sperm motilityF1-F3

Hormonal Changes

This compound not only affects AR activity but also alters levels of key reproductive hormones:

  • Luteinizing Hormone (LH) : Increased levels were observed with doses starting at 100 mg/kg.
  • Follicle Stimulating Hormone (FSH) : Significant increases were noted at similar dosages .

Epigenetic Considerations

The biological activity of this compound extends beyond mere hormonal interference. It has been implicated in epigenetic modifications that may contribute to long-term health consequences. The transgenerational effects observed suggest that exposure during critical developmental windows can lead to persistent alterations in gene expression patterns related to reproductive health .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-hydroxy-2-methylbut-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c1-3-11(2,16)10(15)14-9-5-7(12)4-8(13)6-9/h3-6,16H,1H2,2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYYIBNYONAZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9039789
Record name N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9039789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83792-61-4
Record name N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83792-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083792614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9039789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-DICHLORO-2-HYDROXY-2-METHYLBUT-3-ENANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Y06GAX2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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